An In-depth Technical Guide to the Synthesis and Purification of Methoxydimethyl(phenyl)silane
An In-depth Technical Guide to the Synthesis and Purification of Methoxydimethyl(phenyl)silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of methoxydimethyl(phenyl)silane, a versatile organosilicon compound. This document details the prevalent synthetic methodologies, purification protocols, and analytical characterization techniques, presenting quantitative data in structured tables and process workflows as diagrams for clarity and reproducibility.
Synthesis of Methoxydimethyl(phenyl)silane
The synthesis of methoxydimethyl(phenyl)silane is most commonly achieved through the nucleophilic substitution of a chlorosilane with a methanol source. The primary route involves the reaction of chlorodimethylphenylsilane with methanol in the presence of a base to neutralize the hydrochloric acid byproduct. An alternative, though less direct, approach is the Grignard reaction, which is widely used for the formation of silicon-carbon bonds.
Methoxylation of Chlorodimethylphenylsilane
This method involves the direct reaction of chlorodimethylphenylsilane with methanol. A base, such as a tertiary amine (e.g., triethylamine) or pyridine, is typically used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
Reaction Scheme:
C₆H₅(CH₃)₂SiCl + CH₃OH + Base → C₆H₅(CH₃)₂SiOCH₃ + Base·HCl
A detailed experimental protocol for a similar reaction, the synthesis of (chloromethyl)dimethylphenylsilane via a Grignard reaction, suggests a robust framework that can be adapted for the methoxylation reaction.[1] While a specific detailed protocol for the methoxylation of chlorodimethylphenylsilane was not found in the literature, a general procedure can be inferred.
Experimental Protocol (General):
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A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.
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Chlorodimethylphenylsilane and a suitable anhydrous solvent (e.g., diethyl ether, tetrahydrofuran, or toluene) are added to the flask.
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The flask is cooled in an ice bath.
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A solution of methanol and a stoichiometric amount of a tertiary amine base in the same solvent is added dropwise from the dropping funnel.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
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The resulting salt (Base·HCl) is removed by filtration.
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The solvent is removed from the filtrate by rotary evaporation.
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The crude product is then purified by vacuum distillation.
Grignard Reaction
While not the most direct route to methoxydimethyl(phenyl)silane, the Grignard reaction is a fundamental method for creating Si-C bonds and can be employed to synthesize the chlorodimethylphenylsilane precursor. For instance, dichlorodimethylsilane can be reacted with phenylmagnesium bromide to yield chlorodimethylphenylsilane, which can then be methoxylated as described above. A one-step Grignard process for preparing methyl phenyl di-alkoxy silanes has been reported with yields exceeding 70% and purity greater than 99% after rectification.[2]
Purification of Methoxydimethyl(phenyl)silane
Purification of methoxydimethyl(phenyl)silane is critical to remove unreacted starting materials, byproducts, and solvent residues. The standard method for purifying liquid silanes of this nature is fractional vacuum distillation.[1][3] Commercial suppliers typically offer methoxydimethyl(phenyl)silane with a purity of greater than 95.0% as determined by gas chromatography (GC).[2][4][5]
Experimental Protocol: Vacuum Distillation
A general procedure for the vacuum distillation of a similar silane, (chloromethyl)dimethylphenylsilane, provides a reliable template.[1]
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The crude methoxydimethyl(phenyl)silane is transferred to a round-bottom flask suitable for distillation.
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A distillation apparatus, including a Vigreux column and a condenser, is assembled.
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The system is connected to a vacuum pump, and the pressure is gradually reduced.
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The flask is gently heated in an oil bath.
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Fractions are collected at a specific boiling point and pressure. For a related compound, (chloromethyl)dimethylphenylsilane, a boiling point of 115 °C at 23 mmHg was reported.[1] The boiling point of methoxydimethyl(phenyl)silane is expected to be in a similar range.
Characterization of Methoxydimethyl(phenyl)silane
The identity and purity of the synthesized methoxydimethyl(phenyl)silane are confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound. While specific spectra for methoxydimethyl(phenyl)silane were not found, data for analogous compounds such as diphenylmethylsilane and dimethoxymethylphenylsilane can provide expected chemical shift regions.[1][3]
Expected ¹H NMR Spectral Features:
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Si-CH₃ protons: A sharp singlet in the upfield region (typically 0.2-0.5 ppm).
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O-CH₃ protons: A singlet around 3.4-3.6 ppm.[6]
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Phenyl protons: A multiplet in the aromatic region (approximately 7.2-7.6 ppm).
Expected ¹³C NMR Spectral Features:
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Si-CH₃ carbons: A signal in the upfield region (around -2 to 2 ppm).
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O-CH₃ carbon: A signal around 50 ppm.
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Phenyl carbons: Multiple signals in the aromatic region (125-140 ppm).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed to assess the purity of the compound and to identify any impurities. The gas chromatogram will show a major peak corresponding to methoxydimethyl(phenyl)silane, and the retention time can be used for identification. The mass spectrum provides information about the molecular weight and fragmentation pattern, confirming the structure. The fragmentation of phenyl-substituted silanes in mass spectrometry often involves characteristic losses of methyl and phenyl groups.[7][8]
Data Presentation
Table 1: Synthesis and Purification Data for Phenyl-Substituted Silanes
| Compound | Synthesis Method | Yield (%) | Purity (%) | Purification Method | Boiling Point (°C @ mmHg) | Reference |
| (Chloromethyl)dimethylphenylsilane | Grignard Reaction | 80-81 | 99 (GC) | Vacuum Distillation | 115 @ 23 | [1] |
| Methyl phenyl di-alkoxy silane | One-step Grignard | >70 | >99 | Rectification | Not specified | [2] |
| Methoxydimethyl(phenyl)silane | Not specified | Not specified | >95.0 (GC) | Not specified | Not specified | [2][4][5] |
Process Diagrams
Synthesis Workflow
Caption: Synthesis workflow for methoxydimethyl(phenyl)silane.
Purification Logic
Caption: Purification and analysis logic for methoxydimethyl(phenyl)silane.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Methoxydimethyl(phenyl)silane | 17881-88-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. DIPHENYLMETHYLSILANE(776-76-1) 1H NMR spectrum [chemicalbook.com]
- 4. Methoxydimethyl(phenyl)silane | CymitQuimica [cymitquimica.com]
- 5. labproinc.com [labproinc.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
